2,3,4,5-tetrahydropyridine-6-thiol
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Overview
Description
Preparation Methods
Carbonyldiimidazole can be prepared by the reaction of phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which is removed along with the solvent to yield the crystalline product in approximately 90% yield . The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ]
Chemical Reactions Analysis
Carbonyldiimidazole undergoes several types of chemical reactions:
Hydrolysis: It readily hydrolyzes to give back imidazole and carbon dioxide[ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also be used to convert alcohols into esters.
Scientific Research Applications
Carbonyldiimidazole has a wide range of applications in scientific research:
Chemistry: It is primarily used in peptide synthesis for the coupling of amino acids.
Biology: In biological research, it is used for the modification of proteins and peptides.
Medicine: It is used in the synthesis of pharmaceutical compounds, particularly those involving peptide bonds.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of Carbonyldiimidazole involves its role as a coupling reagent. It reacts with carboxylic acids to form an intermediate that can then react with amines to form amides. This reaction is driven by the formation of carbon dioxide, which acts as a driving force .
Comparison with Similar Compounds
Carbonyldiimidazole is similar to other coupling reagents such as dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC). it is unique in that it avoids the use of thionyl chloride and is more easily handled. It also has a lower reactivity compared to acid chlorides, making it more suitable for certain applications .
Similar Compounds
- Dicyclohexylcarbodiimide (DCC)
- N,N’-diisopropylcarbodiimide (DIC)
- Phosgene
- Imidazole
Properties
IUPAC Name |
2,3,4,5-tetrahydropyridine-6-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NS/c7-5-3-1-2-4-6-5/h1-4H2,(H,6,7) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVHYGRJLCAOGI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN=C(C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN=C(C1)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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